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Compound of Interest

Compound Name: 3-Bromo-5-iodobenzaldehyde

Cat. No.: B070385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-5-iodobenzaldehyde is a di-halogenated aromatic aldehyde that serves as a

versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a

bromine and an iodine atom at the meta positions relative to the aldehyde group, allows for

regioselective functionalization through various cross-coupling reactions. This differential

reactivity makes it a valuable precursor for the synthesis of complex molecular architectures,

particularly in the fields of medicinal chemistry and materials science. This guide provides a

comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-
iodobenzaldehyde, with a focus on its applications in research and drug development.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Bromo-5-iodobenzaldehyde is

presented below. It is important to note that while some data is derived from experimental

sources for closely related compounds, other values are calculated or predicted.
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Property Value Source

Molecular Formula C₇H₄BrIO --INVALID-LINK--[1]

Molecular Weight 310.91 g/mol --INVALID-LINK--[1]

CAS Number 188813-09-4 --INVALID-LINK--[1]

Appearance
Off-white to faint yellow

crystalline solid
--INVALID-LINK--

Melting Point

No experimental data

available. The related

compound 3-Bromo-5-

iodobenzoic acid has a melting

point of 219-221 °C.[2][3]

-

Boiling Point 318.4 °C (Calculated) --INVALID-LINK--[4]

Density 2.231 g/cm³ (Calculated) --INVALID-LINK--[4]

Solubility

No specific data available.

Likely soluble in common

organic solvents such as

dichloromethane, chloroform,

and ethyl acetate.

-

Purity (Commercial) ≥97% --INVALID-LINK--[5]

Calculated Physicochemical Properties:

Parameter Value Source

Topological Polar Surface Area

(TPSA)
17.07 Å² --INVALID-LINK--[1]

LogP 2.8662 --INVALID-LINK--[1]

Hydrogen Bond Acceptors 1 --INVALID-LINK--[1]

Hydrogen Bond Donors 0 --INVALID-LINK--[1]

Rotatable Bonds 1 --INVALID-LINK--[1]
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Spectroscopic Data
Detailed experimental spectroscopic data for 3-Bromo-5-iodobenzaldehyde is not readily

available in the public domain. The following tables provide expected spectral characteristics

based on the analysis of similar compounds, such as 3-bromobenzaldehyde and other

substituted benzaldehydes.

¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm) Multiplicity Assignment

~9.9 - 10.1 Singlet Aldehyde proton

~8.0 - 8.2 Triplet (or dd) Aromatic proton

~7.8 - 8.0 Triplet (or dd) Aromatic proton

~7.6 - 7.8 Triplet (or dd) Aromatic proton

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted

Chemical Shift (ppm) Assignment

~190 - 192 Aldehyde carbonyl carbon

~138 - 140 Aromatic carbon (C-CHO)

~135 - 138 Aromatic carbon

~130 - 133 Aromatic carbon

~128 - 130 Aromatic carbon

~122 - 125 Aromatic carbon (C-Br)

~92 - 95 Aromatic carbon (C-I)

IR (Infrared) Spectroscopy - Predicted Key Peaks
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Wavenumber (cm⁻¹) Functional Group Assignment

~3050 - 3100 Aromatic C-H stretch

~2820, ~2720 Aldehyde C-H stretch (Fermi doublet)

~1690 - 1710 Aldehyde C=O stretch

~1550 - 1600 Aromatic C=C stretch

~1000 - 1200 C-Br and C-I stretches

~750 - 900 Aromatic C-H out-of-plane bend

MS (Mass Spectrometry) - Predicted Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 310, with a

characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). Common

fragmentation patterns for benzaldehydes include the loss of a hydrogen radical (M-1) and the

loss of the formyl group (M-29).

Experimental Protocols
General Synthesis of 3-Bromo-5-iodobenzaldehyde
A specific, detailed experimental protocol for the synthesis of 3-Bromo-5-iodobenzaldehyde is

not widely published. However, a general and plausible synthetic route can be adapted from

established methods for the halogenation of benzaldehydes. A common strategy involves the

bromination of a suitable iodinated precursor.

A plausible synthetic approach:
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Synthesis of 3-Bromo-5-iodobenzaldehyde

3-Iodobenzaldehyde

Brominating Agent (e.g., NBS or Br₂)
Lewis Acid Catalyst (e.g., AlCl₃ or FeBr₃)

Inert Solvent (e.g., Dichloromethane)

Reactants

Electrophilic Aromatic Substitution
(Bromination)

Conditions

Aqueous Workup
(e.g., Na₂S₂O₃, NaHCO₃, Brine)

Quenching

Purification
(e.g., Column Chromatography or Recrystallization)

3-Bromo-5-iodobenzaldehyde
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Caption: A plausible synthetic workflow for 3-Bromo-5-iodobenzaldehyde.

Methodology:
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Reaction Setup: To a solution of 3-iodobenzaldehyde in an inert solvent such as

dichloromethane, a Lewis acid catalyst (e.g., aluminum chloride or iron(III) bromide) is added

at a controlled temperature, typically 0 °C.

Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine,

is added portion-wise to the reaction mixture. The reaction is stirred at a controlled

temperature until completion, which can be monitored by thin-layer chromatography (TLC) or

gas chromatography (GC).

Workup: The reaction is quenched by the addition of an aqueous solution of a reducing

agent like sodium thiosulfate to remove any excess bromine, followed by washing with a

saturated aqueous solution of sodium bicarbonate and brine.

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or

sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude

product is then purified by column chromatography on silica gel or by recrystallization from a

suitable solvent system to afford pure 3-Bromo-5-iodobenzaldehyde.

General Protocol for Regioselective Suzuki Cross-
Coupling
The differential reactivity of the C-I and C-Br bonds in 3-Bromo-5-iodobenzaldehyde allows

for selective cross-coupling reactions. The C-I bond is more reactive towards oxidative addition

with palladium catalysts, enabling selective functionalization at the 5-position.
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Regioselective Suzuki Coupling at the 5-Position

3-Bromo-5-iodobenzaldehyde

Arylboronic Acid (R-B(OH)₂)
Pd Catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., K₂CO₃, Cs₂CO₃)

Solvent (e.g., Toluene/Water or Dioxane/Water)

Reactants

Suzuki Cross-Coupling

Conditions

3-Bromo-5-arylbenzaldehyde

Click to download full resolution via product page

Caption: Workflow for regioselective Suzuki coupling of 3-Bromo-5-iodobenzaldehyde.

Methodology:

Reaction Setup: In a reaction vessel, 3-Bromo-5-iodobenzaldehyde, an arylboronic acid, a

palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g.,

potassium carbonate or cesium carbonate) are combined.

Solvent Addition and Degassing: A degassed solvent system, such as a mixture of toluene

and water or dioxane and water, is added. The mixture is then thoroughly degassed by

bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
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Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C

and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted

with an organic solvent and washed with water and brine. The organic layer is dried,

concentrated, and the crude product is purified by column chromatography to yield the 3-

bromo-5-arylbenzaldehyde.

Applications in Drug Development and Research
3-Bromo-5-iodobenzaldehyde is a valuable intermediate in the synthesis of complex organic

molecules due to the orthogonal reactivity of its two halogen substituents.[5] This allows for the

sequential introduction of different functionalities, a crucial strategy in the construction of novel

drug candidates and molecular probes.

The aldehyde group can be further manipulated through various transformations, such as

oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine, providing

access to a wide range of derivatives.

While there is no direct evidence of 3-Bromo-5-iodobenzaldehyde being involved in specific

signaling pathways, its utility lies in the synthesis of molecules that may target such pathways.

The ability to introduce diverse substituents at the 3- and 5-positions allows for the exploration

of structure-activity relationships (SAR) in drug discovery programs.
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Synthetic Utility in Medicinal Chemistry

3-Bromo-5-iodobenzaldehyde

Selective Coupling at C-I
(e.g., Suzuki, Sonogashira, Heck)

3-Bromo-5-substituted-benzaldehyde

Coupling at C-Br
(Harsher Conditions)

3,5-Disubstituted Benzaldehyde

Aldehyde Modification
(Oxidation, Reduction, etc.)

Diverse Molecular Scaffolds
for Drug Discovery
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Caption: Logical flow of the synthetic utility of 3-Bromo-5-iodobenzaldehyde.
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Conclusion
3-Bromo-5-iodobenzaldehyde is a highly useful and versatile building block for organic

synthesis. Its key feature is the differential reactivity of the iodine and bromine substituents,

which enables regioselective functionalization and the construction of complex, highly

substituted aromatic compounds. While detailed experimental data for some of its physical

properties are not readily available, its synthetic utility is well-established. For researchers and

scientists in drug development, this compound offers a valuable platform for the synthesis of

novel molecular entities with potential therapeutic applications. The ability to perform sequential

cross-coupling reactions makes it a powerful tool for the systematic exploration of chemical

space in the pursuit of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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